molecular formula C23H17BrClN3O4 B12016859 4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 769151-51-1

4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12016859
CAS No.: 769151-51-1
M. Wt: 514.8 g/mol
InChI Key: NNFWIERVEKIGAK-LGJNPRDNSA-N
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Description

4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C23H17BrClN3O4 and a molecular weight of 514.77 g/mol . This compound is notable for its unique structure, which includes bromine, chlorine, and multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-bromo-2-nitrobenzaldehyde with 4-toluidine in the presence of a reducing agent such as sodium borohydride to form the corresponding hydrazone.

    Acylation: The hydrazone is then acylated using oxalyl chloride to introduce the acyl group.

    Coupling with 4-chlorobenzoic acid: The final step involves coupling the acylated hydrazone with 4-chlorobenzoic acid under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced, particularly at the hydrazone and acyl groups.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Products with different substituents replacing bromine or chlorine.

    Oxidation: Oxidized derivatives with changes in the functional groups.

    Reduction: Reduced forms of the hydrazone or acyl groups.

    Hydrolysis: Carboxylic acids and corresponding alcohols or amines.

Scientific Research Applications

4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The hydrazone and acyl groups can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(2-(oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Similar structure but with a different position of the toluidino group.

    4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate: Similar core structure but with a different ester group.

Uniqueness

4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups and halogen atoms, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.

Properties

CAS No.

769151-51-1

Molecular Formula

C23H17BrClN3O4

Molecular Weight

514.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C23H17BrClN3O4/c1-14-2-9-19(10-3-14)27-21(29)22(30)28-26-13-16-12-17(24)6-11-20(16)32-23(31)15-4-7-18(25)8-5-15/h2-13H,1H3,(H,27,29)(H,28,30)/b26-13+

InChI Key

NNFWIERVEKIGAK-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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